H-D-Tyr(tbu)-allylesterhcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

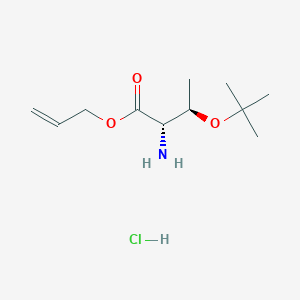

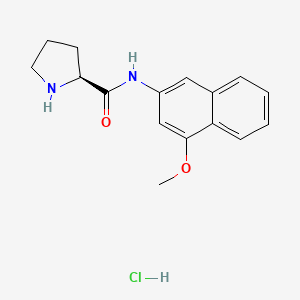

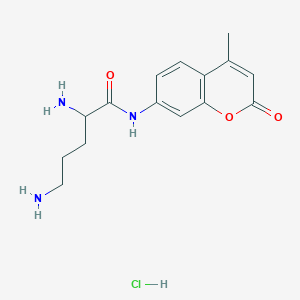

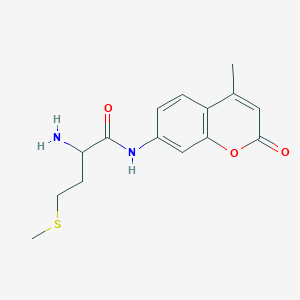

“H-D-Tyr(tbu)-allylesterhcl” is a chemical compound with the molecular formula C16H24ClNO31. It is also known by other names such as “D-Tyr (Tbu)-Oall HCl”, “H-D-TYR (TBU)-OAL HCL”, and “H-D-Tyr (tBu)-allyl ester” among others1.

Synthesis Analysis

The synthesis of “H-D-Tyr(tbu)-allylesterhcl” is not explicitly mentioned in the search results. However, the synthesis of a similar compound, “L-Tyr(tBu)-OH”, has been reported2. It is synthesized from “Fmoc-LTyr(tBu)-OH” and is used in peptide synthesis3.

Molecular Structure Analysis

The molecular structure of “H-D-Tyr(tbu)-allylesterhcl” can be represented by the SMILES string CC(C)(C)OC1=CC=C(C=C1)CC@HO)N4. The compound has a molecular weight of 313.82 g/mol1.

Chemical Reactions Analysis

Specific chemical reactions involving “H-D-Tyr(tbu)-allylesterhcl” are not provided in the search results. More detailed information might be available in specialized databases or scientific literature.

Physical And Chemical Properties Analysis

“H-D-Tyr(tbu)-allylesterhcl” has a molecular weight of 313.82 g/mol1. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Material Science and Chemistry

- Substrate Selectivity and Deposition Processes : Research on tert-butylallylcobalttricarbonyl (tBu-AllylCo(CO)3) has revealed its strong substrate selectivity during the atomic layer deposition of metallic cobalt. This compound exhibits a unique reaction behavior with Si surfaces, enabling precise material deposition, which could be vital for nanotechnology and semiconductor manufacturing (J. Kwon et al., 2012).

Peptide Synthesis and Biochemistry

- Peptide Amide Synthesis : Studies have shown the importance of anchor-linked intermediates in peptide amide synthesis. The research indicates that using dimeric anchors on solid supports can lead to efficient synthesis methods for peptides, which is crucial for developing therapeutic peptides and understanding protein functions (Insa Flechsler et al., 1995).

- Enzymatic Function and Inhibition : Research into peptide aldehydes as inhibitors of proteasomes provides insights into their potential therapeutic applications, including the treatment of cancer and neurodegenerative diseases. Understanding how these compounds interact with biological enzymes can lead to the development of novel drugs (A. Escherich et al., 1997).

Advanced Biomedical Applications

- Radioimmunotherapy : The development of iodine-131 D-amino acid YYK peptide for labeling anti-CD20 antibodies represents a significant advancement in radioimmunotherapy. This compound offers improved stability and reduced in vivo dehalogenation, potentially enhancing the efficacy of treatments for conditions like lymphoma (K. Sadri et al., 2009).

Molecular Gelators

- Low Molecular Weight Organogelators : The gelation properties of simple tyrosine derivatives, such as L-Tyr(tBu)-OH, have opened new avenues in the development of low molecular weight organogelators. These compounds can gel various organic solvents, showing potential for applications in drug delivery systems, environmental cleanup, and material science (Güzide Aykent et al., 2019).

Safety And Hazards

The safety data sheet for “H-D-Tyr(tbu)-allylesterhcl” is not available in the search results. For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier5.

Direcciones Futuras

The future directions for “H-D-Tyr(tbu)-allylesterhcl” are not specified in the search results. The compound’s future applications would depend on ongoing research and development in the field.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

Propiedades

IUPAC Name |

prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Tyr(tbu)-allylesterhcl | |

CAS RN |

218962-74-4 |

Source

|

| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.